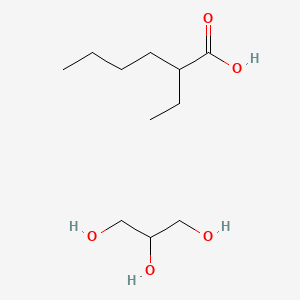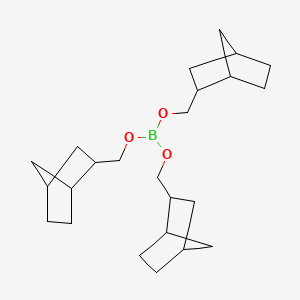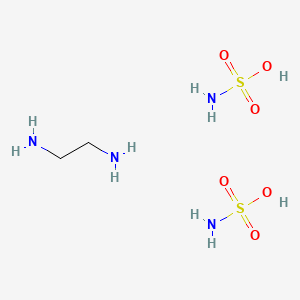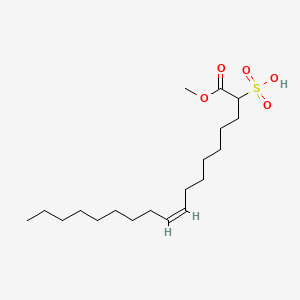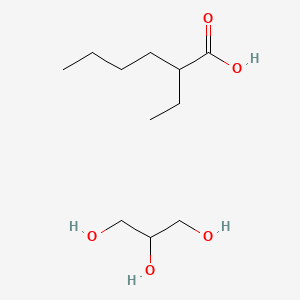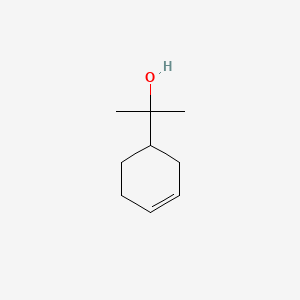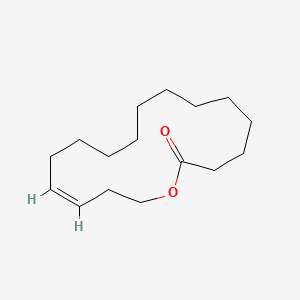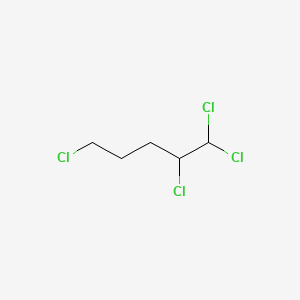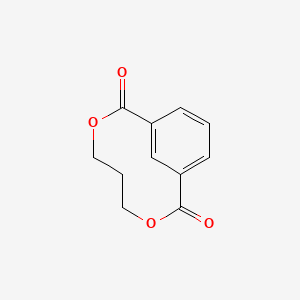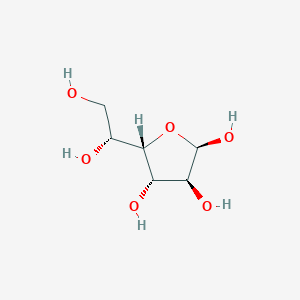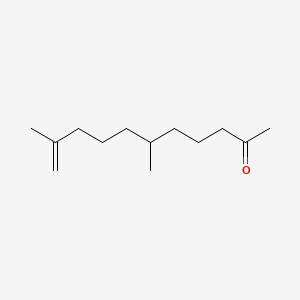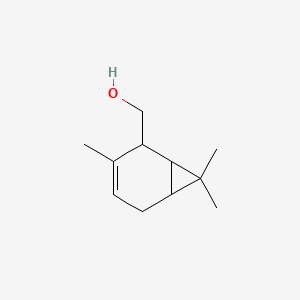
3,7,7-Trimethylbicyclo(4.1.0)hept-3-ene-2-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EINECS 274-601-3 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique EINECS number, which helps in tracking and regulating its use in various industries.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of EINECS 274-601-3 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. The synthetic routes typically involve multiple steps, including the use of catalysts, solvents, and specific temperature and pressure conditions .
Industrial Production Methods: In industrial settings, the production of EINECS 274-601-3 is scaled up to meet commercial demands. This involves the use of large reactors, continuous flow systems, and stringent quality control measures to ensure consistency and safety .
化学反応の分析
Types of Reactions: EINECS 274-601-3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to achieve desired properties or to synthesize derivatives .
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the reaction outcomes .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. These products can include various derivatives of EINECS 274-601-3, which may have different chemical and physical properties .
科学的研究の応用
EINECS 274-601-3 has a wide range of applications in scientific research. It is used in chemistry for synthesizing new compounds and studying reaction mechanisms. In biology, it may be used as a reagent or a probe to study biological processes. In medicine, it can be involved in drug development and testing. Industrially, it is used in the production of various materials and chemicals .
作用機序
The mechanism of action of EINECS 274-601-3 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological effects. Understanding the mechanism of action is crucial for its application in medicine and other fields .
類似化合物との比較
Similar Compounds: EINECS 274-601-3 can be compared with other similar compounds listed in the EINECS inventory. These compounds may have similar structures or chemical properties but differ in their specific applications and effects .
Uniqueness: The uniqueness of EINECS 274-601-3 lies in its specific chemical structure and the range of reactions it can undergo. This makes it valuable for various applications in research and industry .
Conclusion
EINECS 274-601-3 is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical properties and the ability to undergo various reactions make it a valuable substance for scientific research and industrial production.
特性
CAS番号 |
70424-76-9 |
|---|---|
分子式 |
C11H18O |
分子量 |
166.26 g/mol |
IUPAC名 |
(3,7,7-trimethyl-2-bicyclo[4.1.0]hept-3-enyl)methanol |
InChI |
InChI=1S/C11H18O/c1-7-4-5-9-10(8(7)6-12)11(9,2)3/h4,8-10,12H,5-6H2,1-3H3 |
InChIキー |
QNQLBLWLFHHSMS-UHFFFAOYSA-N |
正規SMILES |
CC1=CCC2C(C1CO)C2(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-[(Phenylimino)diethylene]dipyridinium dichloride](/img/structure/B12663293.png)
